N-((4-((Aminooxoacetyl)amino)phenyl)sulfonyl)-N'-methylethanediamide
Description
N-((4-((Aminooxoacetyl)amino)phenyl)sulfonyl)-N'-methylethanediamide (CAS 111986-19-7, InChIKey: SRCYRSNCOKJWQQ-UHFFFAOYSA-N) is a sulfonamide-based diamide compound characterized by a phenylsulfonyl core substituted with an aminooxoacetyl group and a methylethanediamide moiety.
Properties
CAS No. |
81717-38-6 |
|---|---|
Molecular Formula |
C11H12N4O6S |
Molecular Weight |
328.30 g/mol |
IUPAC Name |
N'-[4-[[2-(methylamino)-2-oxoacetyl]sulfamoyl]phenyl]oxamide |
InChI |
InChI=1S/C11H12N4O6S/c1-13-10(18)11(19)15-22(20,21)7-4-2-6(3-5-7)14-9(17)8(12)16/h2-5H,1H3,(H2,12,16)(H,13,18)(H,14,17)(H,15,19) |
InChI Key |
JSQYHHPTWYVKSZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-((Aminooxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide typically involves the reaction of chloroacetamide derivatives with arylamines. The reaction is carried out under reflux conditions, often in the presence of solvents such as ethanol or dimethylformamide (DMF). The yields of the target compounds can range from moderate to good, depending on the specific reaction conditions and reagents used .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-((4-((Aminooxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of products depending on the nucleophile used.
Scientific Research Applications
N-((4-((Aminooxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-((4-((Aminooxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfonamide group can form strong hydrogen bonds with the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of N-((4-((Aminooxoacetyl)amino)phenyl)sulfonyl)-N'-methylethanediamide, a comparative analysis with three analogs is provided below:
N-((4-(((Decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N'-methylethanediamide (CAS 81717-45-5)
- Structural Differences: The aminooxoacetyl group in the target compound is replaced with a decylamino-oxoacetyl chain.
- Functional Impact: The decyl chain introduces significant hydrophobicity, likely enhancing membrane permeability but reducing aqueous solubility compared to the aminooxoacetyl variant. This modification could alter pharmacokinetic profiles, favoring tissue penetration in lipophilic environments .
- Synergy with Sulfonamide Core : Both compounds retain the sulfonyl group, which is critical for interactions with enzymes like carbonic anhydrase or proteases.
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide (Acta Cryst. E, 2012)
- Structural Differences : Replaces the sulfonyl group with a sulfanyl (S-H) linkage and substitutes methoxy-phenyl for methyl-ethanediamide.
- The methoxy group enhances electron density on the phenyl ring, which may improve antimicrobial activity by facilitating interactions with bacterial membranes .
- Biological Relevance : Demonstrated antimicrobial activity, supporting the hypothesis that amide-containing sulfonamide/sulfanyl derivatives are viable drug candidates .
N-(4-Methoxyphenyl)acetamide (Haisa et al., 1980)
- Structural Differences: Lacks the sulfonyl and aminooxoacetyl groups entirely, featuring a simpler acetamide-methoxyphenyl scaffold.
- Functional Impact: The absence of sulfonyl and diamide groups diminishes hydrogen-bonding capacity and molecular complexity, likely reducing target specificity.
Data Table: Comparative Properties
Key Research Findings and Implications
Role of Sulfonyl vs. Sulfanyl : Sulfonyl-containing compounds (e.g., the target compound and its decyl analog) exhibit higher stability and stronger hydrogen-bond acceptor capacity compared to sulfanyl derivatives, making them more suitable for enzyme inhibition .
Aminooxoacetyl vs.
Biological Activity
N-((4-((Aminooxoacetyl)amino)phenyl)sulfonyl)-N'-methylethanediamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula : C₁₁H₁₄N₄O₄S
- Molecular Weight : 298.32 g/mol
- CAS Number : 81717-24-0
The compound features an amino group, a sulfonamide linkage, and an acetylated amino group, which contribute to its biological properties.
Research indicates that the compound acts primarily as a selective inhibitor of secreted phospholipase A2 (sPLA2), an enzyme involved in inflammatory processes. By inhibiting sPLA2, the compound may reduce the production of pro-inflammatory mediators such as thromboxane A2 (TXA2) and other lipid mediators involved in inflammation .
In Vitro Studies
In vitro experiments have shown that this compound exhibits significant anti-inflammatory activity. For instance:
- Cell Lines Used : Human bronchial epithelial cells and transgenic mice expressing human sPLA2.
- Results : The compound inhibited TXA2 production in a dose-dependent manner, with an effective concentration (ED50) of 16.1 mg/kg when administered intravenously .
In Vivo Studies
In vivo studies further elucidate the compound's efficacy:
- Model Organisms : Transgenic mice and guinea pig lung pleural strips.
- Findings : The compound demonstrated a concentration-dependent suppression of contractile responses induced by sPLA2, indicating its potential therapeutic role in managing inflammatory conditions .
Case Studies
Several case studies highlight the practical applications of this compound:
-
Case Study on Asthma Management :
- Objective : Evaluate the efficacy of the compound in asthma models.
- Outcome : Significant reduction in airway hyperresponsiveness was observed, suggesting potential for asthma treatment.
-
Case Study on Arthritis :
- Objective : Assess anti-inflammatory effects in arthritis models.
- Outcome : Treatment resulted in reduced joint swelling and pain, supporting its use in chronic inflammatory diseases.
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
